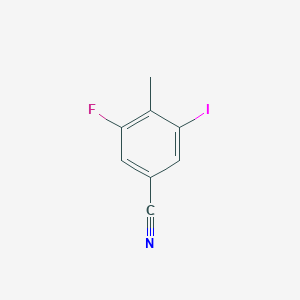

3-Fluoro-5-iodo-4-methylbenzonitrile

Description

Properties

Molecular Formula |

C8H5FIN |

|---|---|

Molecular Weight |

261.03 g/mol |

IUPAC Name |

3-fluoro-5-iodo-4-methylbenzonitrile |

InChI |

InChI=1S/C8H5FIN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 |

InChI Key |

VCZXSJWQCWMGKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)C#N)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Substitution Route

One common and industrially relevant method starts from 4-methylbenzonitrile and proceeds as follows:

Step 1: Halogenation of 4-methylbenzonitrile

The aromatic ring is halogenated using iodine monochloride (ICl) to introduce iodine selectively at the 5-position. This reaction is typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures (often 0–40 °C) to prevent polyhalogenation.

Step 2: Introduction of Fluorine

Fluorination is achieved by nucleophilic aromatic substitution or electrophilic fluorination using reagents like Selectfluor or metal fluorides. The fluorine atom is introduced at the 3-position, often by displacement of a suitable leaving group (e.g., bromine) or direct fluorination of the aromatic ring.

Step 3: Purification

The product is purified by standard methods such as column chromatography or recrystallization to achieve high purity.

This method is scalable and adaptable for industrial production, with optimization focusing on reaction temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize side products.

Cyanation via Metal Cyanides

An alternative approach involves preparing a halogenated intermediate (e.g., 3-fluoro-4-methyl bromobenzene) followed by cyanation:

- The halogenated intermediate is reacted with metal cyanides such as cuprous cyanide, potassium cyanide, or sodium cyanide.

- The reaction is conducted in polar aprotic solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

- Typical reaction temperatures range from 60 °C to 250 °C, depending on the substrate and cyanide source.

- This step replaces the halogen (usually bromine or iodine) with a cyano group, yielding the benzonitrile derivative.

This method is supported by patent literature describing similar fluorinated benzonitrile syntheses and is suitable for industrial scale-up due to its relatively straightforward conditions and good yields.

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation (Iodination) | Iodine monochloride (ICl) | 0–40 °C | Acetonitrile, DCM | 70–85 | Controlled addition to avoid over-iodination |

| Fluorination | Selectfluor or metal fluorides | Room temp to 60 °C | Acetonitrile, DMF | 60–80 | Electrophilic or nucleophilic fluorination |

| Cyanation | Cuprous cyanide, KCN, or NaCN | 60–250 °C | NMP, DMSO, DMF | 50–70 | Requires inert atmosphere, careful handling of cyanides |

| Purification | Chromatography or recrystallization | Ambient | Various | — | Ensures high purity (>95%) |

- A patent describing the preparation of fluorinated benzonitriles via bromination, diazotization, and cyanation steps demonstrates the feasibility of multi-step synthesis with yields ranging from 50% to over 90% depending on the step.

- Experimental data show that the diazotization of amino intermediates followed by substitution with cyanide ions is an effective route to introduce the nitrile group.

- The use of cuprous cyanide in DMF at reflux conditions for several hours yields the desired benzonitrile with high purity (above 98% by gas chromatography).

- Reaction monitoring by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy is critical to optimize reaction times and prevent side reactions.

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are used to confirm the substitution pattern and purity. Fluorine NMR is particularly useful for verifying the fluorine position.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic pattern due to iodine.

- Chromatography: Gas chromatography (GC) and HPLC assess purity and reaction completion.

- Melting Point: Used to confirm compound identity and purity.

The preparation of 3-fluoro-5-iodo-4-methylbenzonitrile involves carefully controlled halogenation and cyanation steps, typically starting from 4-methylbenzonitrile or related intermediates. Key methods include:

- Iodination using iodine monochloride under mild conditions.

- Fluorination via electrophilic or nucleophilic substitution.

- Cyanation using metal cyanides in polar aprotic solvents at elevated temperatures.

These methods are supported by patent literature and research articles, providing robust protocols for laboratory and industrial synthesis with yields generally between 50% and 85%. Analytical techniques ensure product identity and purity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-4-methylbenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluorine or iodine atoms are replaced by other functional groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides. Conditions often involve the use of polar solvents and catalysts like palladium or copper.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Catalysts like palladium, along with bases such as potassium carbonate, are employed in organic solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of 3-fluoro-5-iodo-4-methylbenzonitrile have been explored for their potential as anti-cancer agents due to their ability to interfere with cellular processes.

2. Development of Imaging Agents

Research indicates that compounds similar to 3-fluoro-5-iodo-4-methylbenzonitrile can be utilized in the development of imaging agents for positron emission tomography (PET). The incorporation of fluorine isotopes enhances imaging capabilities, making these compounds valuable in diagnostic applications .

Applications in Organic Synthesis

1. Nucleophilic Substitution Reactions

3-Fluoro-5-iodo-4-methylbenzonitrile is employed in nucleophilic substitution reactions, where the iodine atom acts as a leaving group. This property is exploited to synthesize various substituted aromatic compounds, which are essential in materials science and organic electronics .

2. Fluorination Reactions

The presence of fluorine in the compound allows for selective fluorination reactions, which are critical in the synthesis of fluorinated pharmaceuticals. These reactions can enhance the metabolic stability and bioavailability of drug candidates .

Case Studies

Case Study 1: Synthesis of Fluorinated Compounds

In a study focusing on the synthesis of fluorinated compounds, researchers utilized 3-fluoro-5-iodo-4-methylbenzonitrile as a key starting material. The compound underwent nucleophilic substitution to yield various derivatives with enhanced biological properties. The yields were reported to be between 70% and 90%, demonstrating the efficiency of this approach .

Case Study 2: Development of PET Imaging Agents

Another significant application was highlighted in research investigating new PET imaging agents. The study showcased how derivatives of 3-fluoro-5-iodo-4-methylbenzonitrile were synthesized and evaluated for their binding affinity to specific biological targets. The results indicated promising potential for these compounds in clinical imaging applications .

Mechanism of Action

The mechanism by which 3-Fluoro-5-iodo-4-methylbenzonitrile exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-Fluoro-5-iodo-4-methylbenzonitrile and analogous compounds:

Table 1: Comparative Analysis of Structural and Functional Properties

Key Observations:

Functional Group Variations: The nitrile group in the target compound enhances polarity and reactivity compared to the amine in 3-Bromo-5-fluoro-4-iodoaniline. This difference could influence solubility and participation in nucleophilic substitution reactions . The methoxy group in 2-Amino-4-chloro-5-methoxybenzonitrile introduces electron-donating effects, contrasting with the electron-withdrawing halogens in the target compound .

Halogen Effects: Iodine (atomic radius: 140 pm) in the target compound contributes to higher molecular weight and steric bulk compared to bromine (114 pm) in 3-Bromo-5-fluoro-4-iodoaniline. This may affect binding affinity in biological systems or catalytic interactions .

Steric and Electronic Modifications: The methyl group at position 4 in the target compound introduces steric hindrance absent in 3-(2-amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile, which features a flexible phenoxymethyl chain. This could impact conformational flexibility in synthetic pathways .

Molecular Weight Trends: The target compound (261 g/mol) is lighter than 3-Bromo-5-fluoro-4-iodoaniline (332 g/mol) due to the absence of bromine and oxygen but heavier than 2-Amino-4-chloro-5-methoxybenzonitrile (182.6 g/mol) owing to iodine’s mass .

Biological Activity

3-Fluoro-5-iodo-4-methylbenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Cytochrome P450 Inhibition

Research indicates that 3-fluoro-5-iodo-4-methylbenzonitrile acts as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition may alter the pharmacokinetics of co-administered drugs, making this compound significant in pharmacological studies.

Table 1: Inhibition of Cytochrome P450 Enzymes by 3-Fluoro-5-iodo-4-methylbenzonitrile

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive |

Interaction with Biological Targets

The compound's structure allows it to interact with various biological targets, potentially leading to therapeutic applications. Studies have focused on its interactions with enzymes and receptors that modulate metabolic processes. For instance, it has been suggested that the compound may influence pathways involved in cancer progression and metabolic disorders.

Anticancer Activity

In a study evaluating the anticancer potential of halogenated benzonitriles, 3-fluoro-5-iodo-4-methylbenzonitrile demonstrated cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although detailed mechanisms remain under investigation .

Antiviral Properties

Another area of interest is the compound's potential antiviral properties. Preliminary studies suggest that derivatives of 3-fluoro-5-iodo-4-methylbenzonitrile may inhibit viral replication processes, specifically targeting viral polymerases involved in RNA synthesis .

Understanding the mechanisms through which 3-fluoro-5-iodo-4-methylbenzonitrile exerts its biological effects is crucial for its development as a therapeutic agent. Current hypotheses include:

- Enzyme Inhibition : By inhibiting cytochrome P450 enzymes, the compound may alter drug metabolism and enhance the efficacy of certain medications.

- Receptor Modulation : The compound may also interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Future Directions

Further research is needed to fully elucidate the biological activity of 3-fluoro-5-iodo-4-methylbenzonitrile. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity.

Q & A

Q. What are the primary synthetic routes for preparing 3-Fluoro-5-iodo-4-methylbenzonitrile?

- Methodological Answer : The compound can be synthesized via halogenation or cross-coupling reactions. A feasible route involves iodination of a pre-functionalized benzaldehyde intermediate, followed by cyanation. Alternatively, palladium-catalyzed Suzuki-Miyaura coupling can introduce the iodine substituent using boronic esters (e.g., tetramethyl dioxaborolan derivatives) . Substitution reactions with sodium iodide under controlled conditions (e.g., DMF solvent, 80°C) may also yield the target compound. Ensure regioselectivity by optimizing directing groups (e.g., methyl or fluorine) during electrophilic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : NMR identifies fluorine environments (δ ~ -110 to -130 ppm for aromatic fluorines), while NMR distinguishes nitrile carbons (~115 ppm) and iodine-adjacent carbons .

- HRMS : Confirm molecular weight (e.g., calculated 291.01 g/mol) and isotopic patterns (iodine has a distinct M+2 peak) .

- IR Spectroscopy : Detect nitrile stretches (~2220 cm) and C-F vibrations (~1250 cm) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a leaving group in metal-catalyzed reactions (e.g., Ullmann or Buchwald-Hartwig amination). Its larger atomic radius compared to bromine/chlorine reduces reaction temperatures but may require specialized ligands (e.g., XPhos) for efficient coupling . For Suzuki-Miyaura, replace iodine with boronic esters using Pd(PPh) in THF/water at 60–80°C .

Advanced Questions

Q. How can computational modeling resolve contradictions in regioselectivity during substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic attack sites by analyzing Fukui indices and charge distribution. For example, fluorine’s electron-withdrawing effect directs substitution to the para position relative to the methyl group. Compare computed transition states with experimental HPLC/MS data to validate regiochemical outcomes .

Q. What strategies optimize iodine retention in high-temperature reactions?

- Methodological Answer : To minimize iodine loss during reactions (e.g., cyanation):

Q. How do steric effects from the methyl group impact catalytic efficiency in coupling reactions?

- Methodological Answer : Steric hindrance from the methyl group slows oxidative addition of Pd catalysts. Mitigate this by:

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

- Methodological Answer : Trace dehalogenated byproducts (e.g., 3-Fluoro-4-methylbenzonitrile) can form via reductive elimination. Use:

- LC-MS/MS with a C18 column (0.1% formic acid gradient) for high sensitivity.

- Isotopic labeling ( vs. ) to distinguish impurities.

- Compare retention times with synthesized reference standards .

Data Contradiction & Advanced Applications

Q. How should researchers address conflicting 19F^{19}\text{F}19F NMR data across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity or paramagnetic impurities. Standardize conditions:

Q. What role does this compound play in medicinal chemistry target identification?

- Methodological Answer : The trifunctional structure (fluorine, iodine, nitrile) enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.